molecular formula C8H14ClN3 B2465267 [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 1779124-48-9

[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride

Cat. No. B2465267
CAS RN: 1779124-48-9
M. Wt: 187.67
InChI Key: DOTGKROAZCBOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.NCc1cncn1C2CC2 . This indicates that the compound contains a cyclopropylmethyl group attached to an imidazole ring, along with two chloride ions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Oxadiazole Derivatives : A study by Vishwanathan and Gurupadayya (2014) discussed the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, a process involving condensation reactions that are relevant to the synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride (Vishwanathan & Gurupadayya, 2014).

Biochemical Research

  • Cytotoxic Effect on Carcinoma Cell Lines : Ferri et al. (2013) explored the cytotoxic effects of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes on human carcinoma cell lines, indicating the potential biomedical applications of similar compounds (Ferri et al., 2013).

Antimicrobial Activity

  • Antimicrobial Activity of Imidazole Derivatives : The antimicrobial properties of imidazole derivatives, closely related to [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride, have been extensively studied. For example, Maheta, Patel, and Naliapara (2012) synthesized 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, demonstrating their potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).

Metal Complex Synthesis

  • Synthesis of Metal Complexes with Imidazole Derivatives : The synthesis and characterization of metal complexes derived from imidazole derivatives, such as those seen in the work of Kumaravel and Raman (2017) on Schiff base metal(II) complexes, indicate a significant area of research relevant to [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride. These studies highlight the compound's potential in material science and biochemistry (Kumaravel & Raman, 2017).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Research by Yadav, Sarkar, and Purkait (2015) on amino acid compounds as corrosion inhibitors for steel in acidic solutions, while not directly studying [1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride, provides insights into the potential application of related imidazole compounds in industrial settings (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

properties

IUPAC Name

[3-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-3-8-4-10-6-11(8)5-7-1-2-7;/h4,6-7H,1-3,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTGKROAZCBOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=NC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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